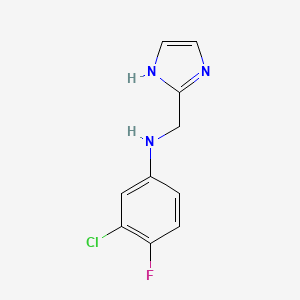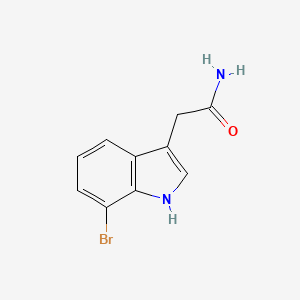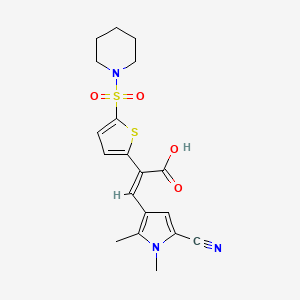
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of phthalazine derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is also stable and can be stored for extended periods without degradation. However, there are some limitations to using N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has limited solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anticancer agent, particularly against breast and lung cancer cells. In addition, further research could be done to elucidate the mechanism of action of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide and to identify its molecular targets. Finally, research could be done to develop more efficient synthesis methods for N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide and to improve its solubility in water.
Conclusion:
In conclusion, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide is a synthetic compound with promising therapeutic potential. It has been shown to possess potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Although its mechanism of action is not fully understood, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been shown to modulate various signaling pathways involved in inflammation and oxidative stress. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has several advantages for lab experiments, but also some limitations, such as limited solubility in water. Future research on N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide could focus on investigating its potential as a therapeutic agent for various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods.
合成方法
The synthesis of N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 2-nitrobenzaldehyde in the presence of potassium hydroxide and acetic acid to form 2-(2-nitrophenyl)-4-hydroxy-3-methylbenzaldehyde. This compound is then reacted with phthalic anhydride in the presence of sulfuric acid to form N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide. The overall synthesis process is shown in Figure 1.
科学研究应用
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has also been shown to have anticancer activity, particularly against breast and lung cancer cells. In addition, N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide has been investigated for its antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-4-oxo-3-phenylphthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14-11-12-18(19(26)13-14)23-21(27)20-16-9-5-6-10-17(16)22(28)25(24-20)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTANLFYJUDSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide](/img/structure/B7469897.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 3-hydroxybenzotriazole-5-carboxylate](/img/structure/B7469904.png)


![5-chloro-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7469913.png)
![2-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B7469919.png)
![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)

![1,3-Benzodioxol-5-yl 4-[(4-chlorobenzoyl)amino]butanoate](/img/structure/B7469939.png)

![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)
